molecular formula C17H16N2O2 B8686287 2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile CAS No. 477795-09-8

2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile

Cat. No.: B8686287
CAS No.: 477795-09-8
M. Wt: 280.32 g/mol
InChI Key: QPSYPGRDTONXKO-UHFFFAOYSA-N
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Description

2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile is a synthetic compound that belongs to the class of heterocyclic compounds. It features a pyran ring fused with a pyrrolidine moiety, making it a versatile scaffold in medicinal chemistry and organic synthesis. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with pyrrolidine and subsequent oxidation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran and pyrrolidine derivatives, such as:

Uniqueness

What sets 2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile apart is its unique combination of the pyran and pyrrolidine moieties, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

477795-09-8

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

6-(4-methylphenyl)-2-oxo-4-pyrrolidin-1-ylpyran-3-carbonitrile

InChI

InChI=1S/C17H16N2O2/c1-12-4-6-13(7-5-12)16-10-15(19-8-2-3-9-19)14(11-18)17(20)21-16/h4-7,10H,2-3,8-9H2,1H3

InChI Key

QPSYPGRDTONXKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C#N)N3CCCC3

Origin of Product

United States

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